 
            | REACTION_CXSMILES | [Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[NH2:23][CH:24](C)[CH2:25][CH2:26][OH:27]>ClCCl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:23][CH2:24][CH2:25][CH2:26][OH:27])=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1 | 
| Name | |
| Quantity | 
                                                                                    10 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10.2 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    140 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.8 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC(CCO)C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                0 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solution was stirred overnight at ambient temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to collect a precipitate                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The precipitate was washed with dichloromethane and water                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The filtrate was washed with saturated aqueous sodium bicarbonate                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                added to the precipitate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The mixture was concentrated under reduced pressure                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                Methanol and toluene were added several times                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                removed under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting solid was dried under high vacuum                                                                             | 
| Reaction Time | 8 (± 8) h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])NCCCO                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 11.34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |